molecular formula C24H17N3OS B2951566 (E)-3-((4-acetylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 683258-83-5

(E)-3-((4-acetylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2951566
CAS RN: 683258-83-5
M. Wt: 395.48
InChI Key: JOBPTIBKFPLGBI-KGENOOAVSA-N
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Description

(E)-3-((4-acetylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile, commonly known as ANIT, is a chemical compound that has been extensively studied for its potential use in scientific research. ANIT is a synthetic compound that was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ANIT is not fully understood, but it is believed to involve the formation of reactive metabolites that bind to cellular proteins and cause oxidative stress. This oxidative stress can lead to liver damage and other physiological effects.
Biochemical and Physiological Effects:
ANIT has been shown to cause liver damage in rats, including the formation of liver lesions and the elevation of liver enzymes. Additionally, ANIT has been shown to cause oxidative stress in various tissues, including the liver, kidneys, and lungs. ANIT has also been shown to have anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using ANIT in lab experiments is that it can cause liver damage in rats, making it a useful tool for studying the mechanisms of liver toxicity. Additionally, ANIT has been shown to have anti-inflammatory and antitumor effects, making it a potential candidate for the development of new drugs. However, ANIT can be toxic and must be handled with care in the lab.

Future Directions

There are several future directions for the study of ANIT, including the development of new drugs for the treatment of liver disease and the investigation of the mechanisms of liver toxicity. Additionally, ANIT could be used in the study of other diseases and physiological processes, such as inflammation and cancer. Further research is needed to fully understand the potential applications of ANIT in scientific research.
Conclusion:
ANIT is a synthetic compound that has been extensively studied for its potential use in scientific research. ANIT has been shown to cause liver damage in rats and has anti-inflammatory and antitumor effects. ANIT has been used in the study of liver toxicity and the development of new drugs. Further research is needed to fully understand the potential applications of ANIT in scientific research.

Synthesis Methods

ANIT can be synthesized using a variety of methods, including the reaction of 4-acetylaminobenzophenone with 2-aminothiazole and 2-bromo-1-naphthalene in the presence of a palladium catalyst. This method has been widely used to produce ANIT for use in scientific research.

Scientific Research Applications

ANIT has been used in a variety of scientific research applications, including the study of liver toxicity and the development of new drugs. ANIT has been shown to cause liver damage in rats, making it a useful tool for studying the mechanisms of liver toxicity. Additionally, ANIT has been used to develop new drugs for the treatment of liver disease.

properties

IUPAC Name

(E)-3-(4-acetylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c1-16(28)17-8-10-22(11-9-17)26-14-21(13-25)24-27-23(15-29-24)20-7-6-18-4-2-3-5-19(18)12-20/h2-12,14-15,26H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBPTIBKFPLGBI-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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